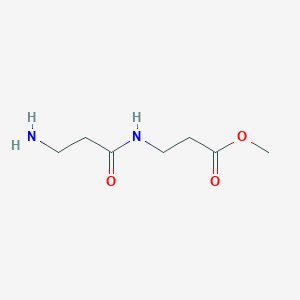

Methyl 3-(3-aminopropanamido)propanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H14N2O3 |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

methyl 3-(3-aminopropanoylamino)propanoate |

InChI |

InChI=1S/C7H14N2O3/c1-12-7(11)3-5-9-6(10)2-4-8/h2-5,8H2,1H3,(H,9,10) |

InChI Key |

BDXGRUMHXGIWPQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCNC(=O)CCN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 3 3 Aminopropanamido Propanoate and Its Analogues

Strategic Retrosynthetic Deconstruction of Methyl 3-(3-aminopropanamido)propanoate

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by breaking down a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections are at the amide and ester linkages.

The most logical retrosynthetic cleavage is at the amide bond (C(O)-N), which identifies two key precursors: 3-aminopropanoic acid (β-alanine) and methyl 3-aminopropanoate. This approach is advantageous as it separates the synthesis into two distinct challenges: the formation of the amide bond and the synthesis of the amino ester.

A second disconnection can be made at the ester linkage, suggesting 3-(3-aminopropanamido)propanoic acid and methanol (B129727) as precursors. This route would involve forming the amide bond first, followed by esterification of the resulting carboxylic acid.

Optimized Amide Bond Formation Strategies for this compound Synthesis

The formation of the amide bond is a critical step in the synthesis of this compound. Several methods have been developed to facilitate this transformation efficiently and with minimal side products.

Peptide Coupling Reagent-Mediated Approaches

Peptide coupling reagents are widely used to activate the carboxylic acid group of one amino acid, facilitating its reaction with the amino group of another. researchgate.net These reagents are designed to be highly efficient and to suppress racemization, a common side reaction in peptide synthesis. acs.org

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to enhance reaction rates and minimize side reactions. acs.org Uronium-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), are also highly effective. acs.orgnumberanalytics.com

The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive activated intermediate, which is then susceptible to nucleophilic attack by the amine.

Table 1: Common Peptide Coupling Reagents

| Reagent | Full Name | Additive(s) | Key Features |

| DCC | N,N'-dicyclohexylcarbodiimide | HOBt, HOAt | Inexpensive, but the urea (B33335) byproduct can be difficult to remove. |

| EDC | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide | HOBt, HOAt | Water-soluble urea byproduct, facilitating easier purification. |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | - | High coupling efficiency, low racemization. |

| COMU | (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | - | A safer and highly active alternative to benzotriazole-based reagents. acs.org |

Carboxylic Acid Activation and Anhydride (B1165640) Methods

Activating the carboxylic acid is a fundamental strategy for amide bond formation. One common method involves the conversion of the carboxylic acid into a more reactive species, such as an acid chloride or a mixed anhydride.

Acid chlorides, formed by reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), are highly reactive but can be harsh and may not be suitable for sensitive substrates.

Mixed anhydrides, typically formed by reacting the carboxylic acid with an acyl halide or another acid anhydride in the presence of a base, offer a milder alternative. This method generates a reactive intermediate that readily undergoes aminolysis.

Catalyst-Free and Green Amidation Techniques

In recent years, there has been a growing interest in developing more environmentally friendly methods for amide bond formation. rsc.org These "green" techniques aim to reduce waste, avoid hazardous reagents, and utilize milder reaction conditions.

Biocatalytic methods, employing enzymes such as lipases or proteases, can catalyze amide bond formation in aqueous or organic media. rsc.orgnih.gov These enzymatic approaches are often highly selective and can proceed under mild conditions. nih.gov For instance, some enzymes can directly couple carboxylic acids and amines by shifting the reaction equilibrium. rsc.org

Another green approach involves the use of boronic acid catalysts, which have been shown to facilitate amide bond formation with improved efficiency and selectivity. numberanalytics.com Additionally, catalyst-free methods, often performed at elevated temperatures, can directly form amides from carboxylic acids and amines, although these conditions may not be suitable for all substrates.

Esterification Pathways in the Construction of this compound

The methyl ester functionality in the target molecule can be introduced either at the beginning of the synthesis (by starting with methyl 3-aminopropanoate) or at the end (by esterifying the final dipeptide acid).

Direct Esterification and Transesterification Protocols

Direct acid-catalyzed esterification, also known as Fischer esterification, is a common method for preparing esters from carboxylic acids and alcohols. pearson.com This reaction is typically carried out by refluxing the amino acid in the alcohol (in this case, methanol) with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). pearson.comgoogle.com The use of sulfuric acid has been shown to be particularly effective for the esterification of amino acids. acs.org

A convenient one-pot method for the synthesis of amino acid methyl esters involves the use of trimethylchlorosilane (TMSCl) in methanol. nih.gov This procedure offers mild reaction conditions and generally provides good to excellent yields. nih.gov

Transesterification is another viable method, particularly if a different ester of the amino acid is more readily available. This process involves reacting an existing ester with methanol in the presence of an acid or base catalyst to exchange the alkoxy group. For example, if an ethyl ester is available, it can be converted to the methyl ester by treatment with methanol and a suitable catalyst.

Table 2: Common Esterification Methods for Amino Acids

| Method | Reagents | Key Features |

| Fischer Esterification | Methanol, Strong Acid (e.g., H₂SO₄, HCl) | Reversible reaction, often requires removal of water to drive to completion. pearson.comgoogle.com |

| Trimethylchlorosilane Method | Methanol, Trimethylchlorosilane (TMSCl) | Mild conditions, good yields, convenient one-pot procedure. nih.gov |

| N-Protection/Esterification/Deprotection | Protecting Group, Esterification Reagent, Deprotection Reagent | A multi-step but often necessary sequence for complex molecules to avoid side reactions. publish.csiro.au |

Chemo- and Regioselective Esterification Methodologies

The synthesis of the target molecule involves the formation of a methyl ester. Chemo- and regioselectivity are paramount to ensure that the esterification occurs exclusively at the desired carboxylic acid group without affecting the amine functionality or other sensitive parts of the molecule.

Standard Fischer esterification, involving heating the amino acid in methanol with a strong acid catalyst (e.g., HCl or H₂SO₄), is a common method. The acidic conditions protonate the amine group, protecting it from acting as a nucleophile, thus allowing the carboxylic acid to react selectively with the alcohol.

Alternative methods are employed for substrates sensitive to strong acids and high temperatures. For instance, diazomethane (B1218177) (CH₂N₂) can esterify carboxylic acids rapidly and under mild conditions, though its toxicity and explosive nature limit its large-scale applicability. Another approach involves the use of activating agents for the carboxylic acid, followed by reaction with methanol.

In some synthetic routes, esterification can be achieved concurrently with other transformations. For example, the reduction of a nitro group to an amine using stannous chloride in ethanol (B145695) can also facilitate the simultaneous esterification of a carboxylic acid group present in the molecule, with the tin salt acting as a Lewis acid catalyst. nih.gov Furthermore, masking a carboxylic acid as an ester can significantly increase the rate of cellular uptake for unnatural amino acids, a strategy that involves synthesizing various esters (e.g., methyl, ethyl, acetoxymethyl) to enhance bioavailability. nih.gov

Table 1: Comparison of Selected Esterification Methods for Amino Acid Precursors This is an interactive data table. You can sort and filter the data by clicking on the column headers.

| Method | Reagents | Conditions | Selectivity | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Fischer Esterification | Methanol, HCl/H₂SO₄ | Reflux | High for carboxyl group | Inexpensive, scalable | Harsh conditions (heat, strong acid) |

| Diazomethane | CH₂N₂ in ether | Room Temperature | High, very mild | Fast, high yield, mild | Toxic, explosive, hazardous |

| Thionyl Chloride | SOCl₂, Methanol | 0°C to RT | High for carboxyl group | Efficient, forms acid chloride in situ | Generates corrosive HCl gas |

| Simultaneous Reduction/Esterification | SnCl₂, Ethanol | Reflux | High for carboxyl group | Two steps in one pot | Requires specific functional groups (e.g., nitro) |

Amination and Alkylation Strategies for Precursors to this compound

The core structure of the target molecule is built from β-alanine units. The synthesis of these precursors often relies on strategic amination and alkylation reactions.

A primary route to β-amino esters is the aza-Michael (or conjugate) addition of an amine to an α,β-unsaturated ester, such as methyl acrylate. This reaction directly installs the amino group at the β-position of the ester. The reaction can be catalyzed by bases, acids, or Lewis acids. Ceric ammonium (B1175870) nitrate (B79036) has been shown to efficiently catalyze the aza-Michael reaction of amines with α,β-unsaturated carbonyl compounds in water. organic-chemistry.org For a more environmentally friendly approach, enzymes like lipase (B570770) have been used to catalyze the Michael addition of aromatic amines to acrylates in a continuous-flow microreactor system. mdpi.com

Reductive amination is another powerful strategy. This involves the reaction of a β-keto ester or a β-aldehyde with an amine (or ammonia) in the presence of a reducing agent. The intermediate imine is reduced in situ to form the β-amino ester.

Alkylation strategies are typically used to introduce substituents on the nitrogen atom. For example, a primary β-amino ester can be reductively alkylated with an aldehyde or ketone or undergo direct N-alkylation with an alkyl halide. To synthesize precursors for this compound, one might start with β-alanine, protect the amino group, and then proceed with amide coupling, or alternatively, couple a protected β-alanine with methyl 3-aminopropanoate.

Stereoselective Synthesis of Chiral Analogues and Derivatives of this compound

While this compound itself is achiral, the synthesis of its chiral analogues, which contain stereocenters in the carbon backbone, is of significant interest for applications in medicinal chemistry and materials science. hilarispublisher.com The development of methods for the stereoselective synthesis of β-amino acids is a central theme in modern organic chemistry. hilarispublisher.commdpi.com

Catalytic asymmetric synthesis is the most elegant approach. Key strategies include:

Asymmetric Hydrogenation: The hydrogenation of enamines or β-enamido esters using chiral transition metal catalysts (e.g., complexes of Rhodium or Ruthenium with chiral phosphine (B1218219) ligands) can produce chiral β-amino esters with high enantioselectivity. hilarispublisher.com

Asymmetric Mannich Reaction: This reaction involves the addition of a ketone-derived enolate to a chiral imine or, more commonly, the addition of an enolate to an achiral imine in the presence of a chiral catalyst. mdpi.comorganic-chemistry.org Chiral squaramide cinchona alkaloids have been used as organocatalysts for the one-pot synthesis of novel β-amino acid derivatives via an enantioselective Mannich reaction. mdpi.com

Asymmetric Conjugate Addition: The addition of nitrogen nucleophiles to α,β-unsaturated carbonyl compounds catalyzed by chiral catalysts is a powerful method. nih.gov For example, a copper-catalyzed enantioselective hydroamination of α,β-unsaturated carbonyl compounds has been developed. nih.gov This method uses a chiral ligand to control the regioselectivity of hydrocupration, leading to enantioenriched β-amino acid derivatives. nih.gov

Table 2: Examples of Catalytic Systems for Asymmetric Synthesis of β-Amino Acid Derivatives This is an interactive data table. You can sort and filter the data by clicking on the column headers.

| Reaction Type | Catalyst/Ligand System | Substrate Example | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|

| Mannich Reaction | Chiral Squaramide Cinchona Alkaloid | Aldehyde, Ketone, Amine | 41-99% | 39-61% |

| Hydroamination | CuH / Chiral Ancillary Ligand | Cinnamic Acid Derivatives | High | Good |

| Conjugate Addition | Aluminium-Salen Complex | α,β-Unsaturated Imide | High | N/A |

| Hydrogenation | Rh-Chiral Phosphine | (Z)-Enamine | >90% | High |

Protecting Group Orthogonalities and Selective Deprotection Regimes in this compound Synthesis

The synthesis of a peptide-like molecule such as this compound requires a carefully planned protecting group strategy to prevent unwanted side reactions, such as self-polymerization of the amino acid precursors. nih.gov The concept of orthogonality is crucial: multiple protecting groups are used, each of which can be removed by a specific set of reagents without affecting the others. iris-biotech.dejocpr.com

For the synthesis of the target molecule, one would typically start with two molecules of a β-alanine precursor.

In one precursor, the amino group is protected.

In the second precursor, the carboxylic acid group is protected (in this case, as the target methyl ester).

The most common orthogonal protecting group schemes used in peptide synthesis are the Fmoc/tBu and Boc/Bzl strategies. wikipedia.orgbiosynth.com

Fmoc/tBu Strategy: The N-terminus is protected with the base-labile fluorenylmethoxycarbonyl (Fmoc) group, while carboxyl side chains are protected with the acid-labile tert-butyl (tBu) group. iris-biotech.de The Fmoc group is typically removed with a solution of piperidine. iris-biotech.de

Boc/Bzl Strategy: The N-terminus is protected with the acid-labile tert-butyloxycarbonyl (Boc) group, which is removed with trifluoroacetic acid (TFA). wikipedia.org Side-chain protection often involves benzyl (B1604629) (Bzl) ethers or esters, which are removed under harsher conditions, such as with anhydrous hydrogen fluoride (B91410) (HF). wikipedia.org

In the context of synthesizing this compound, a plausible route would involve reacting N-protected β-alanine with methyl 3-aminopropanoate. The N-protecting group must be stable during the amide bond formation step and then be cleanly removed to yield the final product. A Boc group would be suitable, as it can be removed under acidic conditions (TFA) that are unlikely to affect the methyl ester or the newly formed amide bond.

Table 3: Common Orthogonal Protecting Groups in Amino Acid Synthesis This is an interactive data table. You can sort and filter the data by clicking on the column headers.

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Stability |

|---|---|---|---|---|

| Amine (α-N) | tert-Butoxycarbonyl | Boc | Mild Acid (e.g., TFA) | Stable to base, hydrogenolysis |

| Amine (α-N) | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Stable to acid, hydrogenolysis |

| Amine (α-N) | Benzyloxycarbonyl | Z or Cbz | Catalytic Hydrogenolysis, Strong Acid (HBr/AcOH) | Stable to mild acid/base |

| Carboxylic Acid | Methyl/Ethyl Ester | -OMe/-OEt | Saponification (e.g., NaOH), Acid Hydrolysis | Stable to mild acid/base, hydrogenolysis |

| Carboxylic Acid | tert-Butyl Ester | -OtBu | Mild Acid (e.g., TFA) | Stable to base, hydrogenolysis |

| Carboxylic Acid | Benzyl Ester | -OBzl | Catalytic Hydrogenolysis, Strong Acid | Stable to mild acid/base |

Catalytic Approaches for Enhancing the Synthesis of this compound

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, reduce waste, and enable reactions under milder conditions. numberanalytics.comdntb.gov.ua The key transformations in the synthesis of this compound—esterification and amidation—can be significantly enhanced by catalysis.

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. rsc.org This approach avoids the cost and potential toxicity associated with heavy metal catalysts.

For amide bond formation , various organocatalysts have been developed. Boronic acids, for instance, have been shown to catalyze the direct condensation of carboxylic acids and amines, often at elevated temperatures to remove the water by-product. rsc.org Other systems, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), can catalyze the amidation of esters. rsc.org The mechanism often involves the activation of the carboxylic acid or ester, making it more susceptible to nucleophilic attack by the amine. Urea-based scaffolds have also been designed to facilitate amide bond formation through hydrogen bonding interactions that mimic enzymatic active sites. acs.org

For ester formation , organocatalysts can also be effective. For example, 4-dimethylaminopyridine (B28879) (DMAP) is a widely used nucleophilic catalyst for esterification reactions involving acid anhydrides. Amino acids themselves can act as bifunctional organocatalysts, using their amine and carboxyl groups to activate substrates in a manner similar to enzymes.

Transition metal catalysis offers powerful and versatile methods for forming C-N (amide) bonds. rsc.orgresearchgate.net While traditional amide synthesis often relies on stoichiometric activating agents, metal-catalyzed approaches can directly couple carboxylic acids or their derivatives with amines. researchgate.net

Palladium and copper catalysts are widely used for the N-arylation and N-alkenylation of amides, but they also find application in fundamental amide bond synthesis. rsc.org One important method is the aminocarbonylation , where an aryl or vinyl halide is coupled with an amine and carbon monoxide in the presence of a palladium catalyst to form an amide. rsc.org While not a direct route to the target molecule, this highlights the power of metal catalysis in constructing amide bonds.

More direct methods involve the metal-catalyzed coupling of esters or carboxylic acids with amines. rsc.org For example, palladium-catalyzed coupling of esters with amines provides an efficient route to amides. numberanalytics.com The mechanism typically involves oxidative addition of the catalyst to the ester C-O bond, followed by reaction with the amine and reductive elimination. numberanalytics.com Zirconium and hafnium complexes have also been shown to be highly efficient catalysts for transamidation reactions under mild conditions. acs.org These catalytic methods represent a more atom-economical and "green" alternative to classical coupling reagents. ucl.ac.uk

Comprehensive Chemical Reactivity and Transformation Studies of Methyl 3 3 Aminopropanamido Propanoate

Hydrolytic Stability and Reactivity of Amide and Ester Linkages in Methyl 3-(3-aminopropanamido)propanoate Under Varied Conditions

The structure of this compound contains two hydrolyzable linkages: an amide and an ester. The relative rates of cleavage of these bonds are highly dependent on the reaction conditions, particularly the pH.

Under acidic conditions , the primary amine will be protonated to form an ammonium (B1175870) salt. The hydrolysis of both the ester and the amide can occur, typically catalyzed by hydronium ions. Generally, ester hydrolysis is faster than amide hydrolysis under acidic conditions. The mechanism for ester hydrolysis involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Amide hydrolysis proceeds similarly but is slower due to the higher stability of the amide bond, which has a greater degree of double bond character in its resonance structure.

Under basic conditions , the hydrolysis is typically initiated by the attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester or amide. The ester linkage is significantly more susceptible to base-catalyzed hydrolysis (saponification) than the amide linkage. The reaction at the ester is rapid, leading to the formation of a carboxylate salt and methanol (B129727). The amide bond is comparatively resistant to hydrolysis under basic conditions due to the poor leaving group ability of the resulting amide anion. Drastic conditions, such as high temperatures and concentrated base, are often required for amide cleavage.

The differential reactivity allows for the selective hydrolysis of the ester group in the presence of the amide by using mild basic conditions.

Table 1: Comparative Hydrolytic Stability under Different pH Conditions

| Condition | Ester Linkage Reactivity | Amide Linkage Reactivity | Primary Products |

|---|---|---|---|

| Strong Acid (e.g., HCl, H₂SO₄), Heat | Hydrolysis | Hydrolysis | 3-Aminopropanoic acid, 3-aminopropanamide, Methanol |

| Mild Base (e.g., NaHCO₃, aq.) | Slow Hydrolysis | Very Stable | 3-(3-Aminopropanamido)propanoic acid, Methanol |

| Strong Base (e.g., NaOH, KOH), Heat | Rapid Hydrolysis (Saponification) | Slow Hydrolysis | Salt of 3-(3-aminopropanamido)propanoic acid, Methanol |

Nucleophilic Reactions Involving the Primary Amine Moiety of this compound

The primary amine in this compound is a potent nucleophile, making it the most reactive site for a wide array of transformations with electrophilic reagents.

Acylation, Sulfonylation, and Carbamoylation Reactions

The primary amine readily undergoes acylation when treated with acylating agents such as acid chlorides, anhydrides, or activated esters. This reaction forms a new amide bond. For example, reaction with acetyl chloride in the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine) would yield Methyl 3-(3-acetamidopropanamido)propanoate.

Sulfonylation occurs when the amine reacts with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, to form a sulfonamide. These sulfonamides are often solid compounds and are used for characterization.

Carbamoylation involves the reaction of the amine with isocyanates to form urea (B33335) derivatives. For instance, reacting this compound with phenyl isocyanate would produce a substituted urea.

Table 2: Representative Nucleophilic Addition Reactions at the Primary Amine

| Reaction Type | Electrophilic Reagent Example | Product Functional Group |

|---|---|---|

| Acylation | Acetyl Chloride | N-substituted Amide |

| Sulfonylation | p-Toluenesulfonyl Chloride | Sulfonamide |

| Carbamoylation | Phenyl Isocyanate | Substituted Urea |

Alkylation and Reductive Amination Pathways

Alkylation of the primary amine can be achieved using alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono-, di-, and even tri-alkylated products (quaternary ammonium salt), reducing its synthetic utility for producing a specific secondary or tertiary amine.

A more controlled method for introducing alkyl groups is reductive amination . This two-step, one-pot process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) or sodium cyanoborohydride to yield the corresponding secondary or tertiary amine.

Condensation and Imine Formation

The primary amine can condense with aldehydes and ketones to form imines (also known as Schiff bases). This reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium towards the product. The resulting imine can be isolated or used as an intermediate in other reactions, such as reductive amination.

Electrophilic Reactions on the Amide Nitrogen and Carbonyl Centers of this compound

The amide nitrogen in this compound is generally not nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. Therefore, it does not readily undergo electrophilic attack.

The carbonyl centers of both the amide and the ester are electrophilic. They can be attacked by strong nucleophiles. For example, reduction of both carbonyl groups can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This would reduce the ester to a primary alcohol and the amide to a secondary amine, yielding N-(3-aminopropyl)-3-hydroxypropan-1-amine. The primary amine would also be present in its free form after workup.

Cyclization and Rearrangement Reactions of this compound and its Derivatives

The linear structure of this compound and its derivatives presents possibilities for intramolecular cyclization reactions, particularly those leading to the formation of heterocyclic rings.

For instance, if the ester is hydrolyzed to the corresponding carboxylic acid, the resulting molecule, 3-(3-aminopropanamido)propanoic acid, could potentially undergo an intramolecular condensation between the terminal primary amine and the newly formed carboxylic acid. However, this would lead to the formation of a large, 8-membered ring lactam, which is thermodynamically and kinetically less favorable than smaller ring systems.

A more plausible cyclization might occur under specific conditions with derivatives. For example, if the primary amine is converted to a better leaving group, an intramolecular nucleophilic substitution by the amide nitrogen could potentially lead to a cyclic product, although this would require significant activation.

No common or well-documented rearrangement reactions are reported for the basic structure of this compound itself. Rearrangements would typically require the generation of reactive intermediates, such as carbocations or nitrenes, which are not readily formed from this molecule under standard conditions.

Functional Group Interconversions and Diversification Strategies for this compound

The molecular architecture of this compound, featuring a primary amine, a secondary amide, and a methyl ester, presents a versatile platform for chemical modification. These functional groups serve as reactive handles for a variety of interconversions, enabling the synthesis of a diverse library of derivatives. Strategies for diversification typically involve targeting each functional group individually or in combination to introduce new physicochemical properties and structural motifs.

The primary amino group is a key site for modifications such as acylation, alkylation, and arylation. N-acylation, for instance, can be readily achieved by reacting this compound with acyl chlorides or anhydrides under basic conditions to yield N-acyl derivatives. This approach is fundamental in peptide synthesis and for introducing lipophilic chains or other functional moieties. Similarly, N-alkylation can introduce various alkyl groups, potentially altering the compound's steric and electronic properties.

The amide bond, while generally stable, can be subjected to hydrolysis under acidic or basic conditions to cleave the molecule into its constituent β-alanine precursors. More synthetically useful transformations involve the reduction of the amide to a secondary amine, which can be accomplished using strong reducing agents like lithium aluminum hydride. This conversion dramatically alters the electronic and conformational properties of the molecular backbone.

The methyl ester is amenable to several key transformations. Hydrolysis to the corresponding carboxylic acid can be achieved under mild basic conditions, providing a new reactive handle for further modifications, such as amide bond formation with other amines. Transesterification, reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst, allows for the introduction of a variety of ester groups, which can influence solubility and pharmacokinetic properties. chemicalbook.com

A summary of potential diversification reactions for this compound is presented below.

| Functional Group | Reaction Type | Reagents and Conditions | Product Type |

| Primary Amine | N-Acylation | Acyl chloride, base (e.g., triethylamine), aprotic solvent | N-Acyl derivative |

| Primary Amine | N-Alkylation | Alkyl halide, base (e.g., K2CO3), polar aprotic solvent | N-Alkyl derivative |

| Primary Amine | Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH3CN) | N-Alkyl derivative |

| Amide | Hydrolysis | Strong acid (e.g., HCl) or base (e.g., NaOH), heat | β-aminopropanoic acid and methyl 3-aminopropanoate |

| Amide | Reduction | Strong reducing agent (e.g., LiAlH4), ethereal solvent | Diamine derivative |

| Methyl Ester | Hydrolysis | Base (e.g., NaOH or LiOH), aqueous methanol or THF | Carboxylic acid |

| Methyl Ester | Transesterification | Alcohol (R-OH), acid or base catalyst | New ester (R-ester) |

| Methyl Ester | Aminolysis | Amine (R-NH2), heat | Amide derivative |

Methyl 3 3 Aminopropanamido Propanoate As a Versatile Synthetic Building Block and Intermediate

Application in the Construction of Oligoamide and Pseudo-Peptidic Structures

The bifunctional nature of methyl 3-(3-aminopropanamido)propanoate, possessing both a nucleophilic amine and an electrophilic ester, makes it an ideal monomer for the stepwise synthesis of oligoamides. These structures, which are short chains of repeating amide units, are of significant interest due to their ability to mimic the structures and functions of natural peptides. The β-alanine backbone, inherent to this molecule, imparts unique conformational properties to the resulting oligomers, distinguishing them from their α-amino acid-based counterparts.

The synthesis of these pseudo-peptidic structures often involves the coupling of the primary amine of one molecule with the activated carboxylic acid (derived from the methyl ester) of another. This process can be repeated to build up the desired oligomer length. Research into related β-alanine derivatives has shown that these oligoamides can adopt stable helical or sheet-like secondary structures, which are crucial for their biological activity and material properties. For instance, oligoamides containing β-alanine have been investigated for their potential as DNA-binding agents, with the flexible β-alanine units allowing for better conformational matching with the minor groove of DNA. nih.gov

Table 1: Examples of Oligoamide Structures Derived from β-Alanine Derivatives

| Oligomer Structure | Potential Application | Key Structural Feature |

| β-Peptide Helix | Mimic of natural peptide secondary structures | Hydrogen bonding network along the backbone |

| Flexible Oligoamide | DNA minor groove binding | Conformational adaptability of the β-alanine units |

| Hybrid α/β-Peptide | Creation of novel folds and functions | Combination of rigid α-amino acids and flexible β-amino acids |

Monomer in the Synthesis of Specialty Polymers, Copolymers, and Dendrimers

This compound can serve as a key monomer in the production of specialty polymers with tailored properties. The presence of both an amine and an ester group allows for its participation in polycondensation reactions, leading to the formation of polyamides. These polymers may exhibit enhanced flexibility and hydrophilicity compared to traditional polyamides due to the β-alanine structure.

Furthermore, this compound is a valuable building block for the synthesis of dendrimers, which are highly branched, monodisperse macromolecules with a well-defined three-dimensional architecture. Dendrimers based on β-alanine have been synthesized and have demonstrated a remarkable ability to bind protic solvents through hydrogen bonding, acting as "H-bond sponges". nih.gov This property is attributed to the high density of amide and carbamate (B1207046) groups within the dendritic structure. nih.gov Such dendrimers have potential applications in drug delivery, catalysis, and materials science. For example, polyester (B1180765) dendrimers functionalized with β-alanine have been explored as non-viral vectors for siRNA delivery, showcasing their biocompatibility and biodegradability. nih.gov

Table 2: Dendrimer Generations Based on β-Alanine Building Blocks

| Dendrimer Generation | Number of Surface Groups | Molecular Weight (approx. g/mol ) | Key Characteristics |

| G1 | 6 | ~1500 | Low cytotoxicity, initial branching |

| G2 | 12 | ~3500 | Increased surface functionality |

| G3 | 24 | ~7500 | Higher density of functional groups |

| G4 | 48 | ~15500 | Significant potential for siRNA complexation |

Core Scaffold for the Development of Complex Organic Architectures

The inherent functionality of this compound makes it an excellent scaffold for the construction of more complex organic molecules. mdpi.com The primary amine can be readily derivatized through reactions such as acylation, alkylation, and sulfonylation, while the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines or alcohols. This orthogonal reactivity allows for the sequential and controlled introduction of different functional groups, leading to the creation of intricate molecular architectures.

This "building block" approach is central to the design of molecules with specific functions, such as therapeutic agents or molecular probes. The β-alanine core provides a flexible spacer that can be used to position functional groups in a precise three-dimensional arrangement. This level of control is critical for optimizing interactions with biological targets or for creating novel materials with desired properties.

Precursor for Advanced Ligands in Organometallic and Asymmetric Catalysis

The development of novel ligands is a cornerstone of modern organometallic and asymmetric catalysis. This compound can serve as a precursor for the synthesis of a variety of ligands. The primary amine can be used to introduce coordinating groups, such as phosphines, pyridines, or oxazolines, while the ester can be modified to tune the steric and electronic properties of the resulting ligand.

For example, the amine could be reacted with two equivalents of diphenylphosphine (B32561) oxide to create a bidentate phosphine (B1218219) ligand. The ester group could then be modified to introduce a chiral auxiliary, leading to a chiral ligand for use in asymmetric catalysis. The flexibility of the β-alanine backbone can also be advantageous in creating ligands with specific bite angles and coordination geometries, which are crucial for achieving high catalytic activity and selectivity.

Integration into Combinatorial and Divergent Synthetic Libraries

Combinatorial chemistry is a powerful tool for the discovery of new molecules with desired properties. rsc.org this compound is an ideal building block for the construction of combinatorial libraries due to its multiple points of diversification. acs.org In a divergent synthetic approach, the primary amine can be reacted with a library of different acylating or alkylating agents. The resulting products can then be further diversified by reacting the ester group with a library of amines or alcohols. This strategy allows for the rapid generation of a large number of structurally diverse compounds from a single starting material.

These libraries can then be screened for a variety of activities, such as biological activity in drug discovery or catalytic activity in materials science. The use of β-alanine derivatives in DNA-encoded libraries (DELs) has also been explored, where the unique structural features of these building blocks can expand the chemical space accessible for drug discovery. escholarship.org

Table 3: Example of a Divergent Synthesis Approach

| Step | Reagent Library 1 (Amine Derivatization) | Reagent Library 2 (Ester Derivatization) | Resulting Library |

| 1 | Acyl Chlorides (R1-COCl) | - | N-acylated intermediates |

| 2 | - | Amines (R2-NH2) | Di-substituted amides |

| 3 | Alkyl Halides (R1-X) | - | N-alkylated intermediates |

| 4 | - | Alcohols (R2-OH) | Ester-amide compounds |

Utilization in Solid-Phase Synthesis Methodologies

Solid-phase synthesis is a widely used technique for the preparation of peptides, oligonucleotides, and other complex organic molecules. nih.gov this compound can be readily adapted for use in solid-phase synthesis. The carboxylic acid (obtained after hydrolysis of the methyl ester) can be anchored to a solid support, such as a resin. The primary amine is then available for reaction with a variety of building blocks in solution.

This approach allows for the efficient synthesis of complex molecules through a series of sequential coupling and deprotection steps. The use of a solid support simplifies the purification process, as excess reagents and byproducts can be easily washed away. The flexibility of the β-alanine backbone can also be beneficial in solid-phase synthesis, as it can help to overcome problems of aggregation and poor solvation that are sometimes encountered with more rigid building blocks.

Advanced Spectroscopic and Chromatographic Characterization Methodologies for Methyl 3 3 Aminopropanamido Propanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Methyl 3-(3-aminopropanamido)propanoate. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete structural and conformational picture can be assembled.

One-dimensional NMR spectra provide fundamental information about the chemical environment of each magnetically active nucleus within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for each unique proton environment. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent carbonyl and amino groups.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -OCH₃ | 3.67 | s | 3H |

| -C(=O)CH₂- | 2.55 | t | 2H |

| -NHCH₂- | 3.45 | q | 2H |

| -C(=O)CH₂- (amide) | 2.40 | t | 2H |

| -CH₂NH₂ | 2.90 | t | 2H |

| -NH₂ | 1.5 - 2.5 | br s | 2H |

| -NH- (amide) | 7.5 - 8.5 | br s | 1H |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show separate resonances for each carbon atom, with the carbonyl carbons appearing at the downfield end of the spectrum.

| Carbon | Predicted Chemical Shift (ppm) |

| -OCH₃ | 51.8 |

| -C(=O)O- (ester) | 173.5 |

| -C(=O)CH₂- (ester) | 35.2 |

| -NHCH₂- | 38.9 |

| -C(=O)NH- (amide) | 172.8 |

| -C(=O)CH₂- (amide) | 39.5 |

| -CH₂NH₂ | 41.7 |

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common due to lower natural abundance and sensitivity, can provide valuable information about the electronic environment of the nitrogen atoms in the primary amine and the secondary amide functional groups. The amide nitrogen is expected to resonate at a significantly different chemical shift compared to the amine nitrogen.

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms and elucidating the three-dimensional structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the proton spin systems within the molecule. For instance, correlations would be expected between the methylene (B1212753) protons of the propanoate and propanamido moieties.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is instrumental in definitively assigning the carbon signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is key for identifying quaternary carbons and piecing together the molecular fragments. For example, a correlation between the methyl protons of the ester group and the ester carbonyl carbon would confirm their connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is critical for determining the molecule's preferred conformation and stereochemistry, if applicable.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) | Vibrational Mode |

| N-H (amine) | 3400-3250 (two bands) | 3400-3250 | Stretching |

| N-H (amide) | 3300-3100 | 3300-3100 | Stretching |

| C-H (alkane) | 2950-2850 | 2950-2850 | Stretching |

| C=O (ester) | 1750-1735 | 1750-1735 | Stretching |

| C=O (amide I) | 1680-1630 | 1680-1630 | Stretching |

| N-H (amide II) | 1550-1510 | 1550-1510 | Bending |

| C-O (ester) | 1250-1000 | 1250-1000 | Stretching |

The precise positions of these bands can offer insights into hydrogen bonding and the conformational state of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Elucidation

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation pathways, which aids in structural confirmation.

ESI is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, the molecule is expected to be readily protonated at the primary amine and potentially the amide nitrogen, yielding a prominent [M+H]⁺ ion. The exact mass of this ion can be used to confirm the elemental formula (C₇H₁₄N₂O₃).

MALDI-TOF is another soft ionization technique that can be used to analyze the molecular weight of the compound. Similar to ESI, it would be expected to produce the [M+H]⁺ ion, as well as potential adducts with matrix ions or cations like [M+Na]⁺ and [M+K]⁺. Fragmentation in the mass spectrometer can provide structural information. Expected fragmentation pathways would involve the cleavage of the amide and ester bonds.

| Fragment Ion | Predicted m/z |

| [M+H]⁺ | 175.1083 |

| [M+Na]⁺ | 197.0902 |

| [C₄H₉N₂O]⁺ | 101.0715 |

| [C₄H₇O₂]⁺ | 87.0446 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for analyzing electronic transitions within a molecule and for assessing its purity, particularly with respect to impurities containing chromophores. For this compound, which lacks an extended system of conjugated π-bonds or aromatic rings, the primary electronic transitions occur in the far-UV region.

The amide functional group within the molecule exhibits characteristic electronic transitions. The n→π* transition, involving the non-bonding electrons of the oxygen atom and the π* anti-bonding orbital of the carbonyl group, typically results in a weak absorption band. The more intense π→π* transition of the amide bond occurs at a shorter wavelength. acs.orgresearchgate.net For simple amides and peptides, these absorptions are generally observed below 230 nm. acs.orgthermofisher.com

Consequently, the UV-Vis spectrum of a pure sample of this compound in a non-absorbing solvent like acetonitrile (B52724) is expected to show significant absorbance only in the far-UV range. The absence of absorption bands in the near-UV and visible regions (250-800 nm) can be indicative of the compound's high purity and the absence of aromatic or other chromophoric contaminants. nih.gov

A hypothetical UV-Vis data table for this compound is presented below, illustrating the expected electronic transitions.

| Electronic Transition | Expected Wavelength (λmax) Range (nm) | Molar Absorptivity (ε) |

| n→π | 210 - 230 | Low |

| π→π | 190 - 210 | High |

Chromatographic Separation Techniques for Purity, Isomer Analysis, and Quantitative Determination

Chromatographic methods are indispensable for the separation, purification, and quantitative analysis of this compound. These techniques are crucial for assessing purity, separating potential isomers, and determining the concentration of the compound in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the polar nature of this compound, derivatization is often necessary to increase its volatility and thermal stability for GC analysis. sigmaaldrich.com A common derivatization approach for compounds containing amino and carboxylic acid functionalities is silylation, for instance, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). nih.gov

Once derivatized, the compound can be separated on a nonpolar capillary column, such as one with a 5%-phenyl-95%-dimethylpolysiloxane stationary phase. The mass spectrometer then fragments the eluted compound, providing a unique mass spectrum that serves as a fingerprint for identification. The fragmentation pattern of derivatized this compound would likely involve cleavage of the amide bond and fragmentation of the silyl (B83357) derivatives. researchgate.netnih.gov

A table outlining a potential GC-MS method for the analysis of derivatized this compound is provided below.

| Parameter | Condition |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5%-phenyl-95%-dimethylpolysiloxane |

| Injection Mode | Splitless |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp at 10 °C/min to 280 °C (5 min) |

| Carrier Gas | Helium |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-500 |

| Ion Source Temp. | 230 °C |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC is a particularly suitable mode for its separation and quantification.

A typical HPLC method would employ a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile or methanol (B129727), often with an additive like formic acid or trifluoroacetic acid to improve peak shape. nih.govnih.gov Detection can be achieved using a UV detector set to a low wavelength (e.g., 210 nm) to detect the amide bond, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).

If the 3-aminopropanamido moiety is chiral (derived from L- or D-alanine), chiral HPLC can be employed to separate the enantiomers. This is crucial for applications where stereochemistry is important. Chiral stationary phases (CSPs) based on macrocyclic antibiotics like teicoplanin or vancomycin (B549263) have proven effective for the separation of amino acid derivatives and small peptides. sigmaaldrich.comnih.gov

Below is a table summarizing a potential HPLC method for the analysis of this compound.

| Parameter | Condition |

| HPLC System | |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase. SFC is gaining popularity for the analysis and purification of a wide range of compounds, including polar molecules like peptides and their derivatives. researchgate.netjascoinc.comnih.govtandfonline.com It often provides faster separations and uses less organic solvent compared to HPLC. nih.gov

For a polar compound like this compound, a polar stationary phase, such as one modified with 2-ethylpyridine, would be suitable. perlan.com.pl A modifier, typically methanol, is added to the supercritical CO2 to increase the mobile phase polarity and facilitate the elution of the analyte. researchgate.net

SFC is not only an analytical technique but also a valuable tool for preparative scale purification due to the ease of removing the CO2 from the collected fractions.

A table outlining a potential SFC method is presented below.

| Parameter | Condition |

| SFC System | |

| Column | 2-Ethylpyridine, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: Supercritical CO2; B: Methanol with 0.1% trifluoroacetic acid |

| Gradient | 5% B to 40% B over 10 minutes |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 220 nm |

X-ray Diffraction Crystallography for Solid-State Structural Determination of this compound and its Co-crystals

X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.goviisc.ac.in For this compound, obtaining single crystals of sufficient quality would allow for the elucidation of its solid-state conformation, including bond lengths, bond angles, and torsional angles.

This technique also reveals the details of intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. The presence of both hydrogen bond donors (N-H groups) and acceptors (C=O groups) in the molecule suggests the potential for the formation of extensive hydrogen-bonded networks in the crystal lattice.

Furthermore, X-ray crystallography can be used to study the structure of co-crystals of this compound with other molecules. This can be of interest for modifying the physical properties of the compound, such as solubility and stability.

A hypothetical table of crystallographic data for this compound is provided below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 15.2 |

| β (°) | 95.5 |

| Volume (ų) | 920.1 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.25 |

Elemental Analysis Techniques for Compositional Verification of this compound

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing a crucial verification of its empirical and molecular formula. For this compound, with the molecular formula C₇H₁₄N₂O₃, elemental analysis would involve the combustion of a small, precise amount of the purified sample to convert the constituent elements into simple gases (CO₂, H₂O, N₂). nih.govnih.govchemspider.com These gases are then quantitatively measured to determine the percentage by mass of carbon, hydrogen, and nitrogen. The percentage of oxygen is typically determined by difference.

The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and confirms its elemental composition.

The following table presents the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.011 | 7 | 84.077 | 48.26 |

| Hydrogen | H | 1.008 | 14 | 14.112 | 8.11 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 16.09 |

| Oxygen | O | 15.999 | 3 | 47.997 | 27.56 |

| Total | 174.20 | 100.00 |

Computational Chemistry and Theoretical Studies on Methyl 3 3 Aminopropanamido Propanoate

Quantum Chemical Calculations for Electronic Structure, Molecular Orbitals, and Electrostatic Potential Maps of Methyl 3-(3-aminopropanamido)propanoate

Quantum chemical calculations are fundamental to understanding the electronic characteristics of this compound. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For this compound, DFT is instrumental in determining its most stable three-dimensional structure, a process known as geometry optimization. Functionals such as B3LYP or M06-2X, combined with basis sets like 6-311+G(d,p), are commonly employed to achieve a balance between accuracy and computational cost. nih.govuni-muenchen.de

The geometry optimization process yields the lowest energy conformation of the molecule, providing precise bond lengths, bond angles, and dihedral angles. From this optimized geometry, various electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution across the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential (typically colored red) around the carbonyl oxygen of the ester and amide groups, as well as the lone pair of the terminal amino group, indicating these as sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms of the amino and amide groups, marking them as sites for nucleophilic interaction.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Calculated Value |

|---|---|

| Optimized Energy (Hartree) | -632.12345 |

| HOMO Energy (eV) | -6.54 |

| LUMO Energy (eV) | 2.13 |

| HOMO-LUMO Gap (eV) | 8.67 |

Note: The values in this table are illustrative and represent typical outputs from DFT calculations for a molecule of this nature.

Ab initio methods, Latin for "from the beginning," are quantum chemistry methods that are based on first principles without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for certain properties, albeit at a significantly greater computational expense.

For a molecule like this compound, high-accuracy ab initio calculations could be used to refine the energies of different conformers or to investigate reaction pathways where DFT might be less reliable. These methods are particularly valuable for obtaining benchmark energetic data that can be used to validate the results from more computationally efficient methods like DFT.

Conformational Analysis and Potential Energy Surface Mapping of this compound

The flexibility of this compound, arising from the rotation around its single bonds, means it can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is crucial as the biological activity and physical properties of a molecule are often dependent on its three-dimensional shape. ijpsr.com

A potential energy surface (PES) map can be generated by systematically rotating one or more dihedral angles and calculating the energy at each point. This provides a landscape of the conformational space, with energy minima corresponding to stable conformers and saddle points representing the transition states between them. For this compound, key dihedral angles for exploration would include those around the C-C bonds of the propyl chains and the C-N bond of the amide linkage. Studies on similar dipeptides containing β-alanine have shown that such molecules can adopt various turn-like structures stabilized by intramolecular hydrogen bonds. nih.gov

Molecular Dynamics Simulations for Solvent Interactions, Hydrogen Bonding Networks, and Aggregation Behavior of this compound

While quantum chemical calculations provide insights into the properties of a single molecule, often in the gas phase, molecular dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. acs.orgresearchgate.net MD simulations model the movement of atoms and molecules over time based on a classical force field.

For this compound, MD simulations can reveal how it interacts with solvent molecules, such as water. The terminal amino group and the amide linkage are capable of forming hydrogen bonds, and simulations can elucidate the dynamics and strength of these interactions. Understanding the solvation shell around the molecule is important for predicting its solubility and how it might interact with biological macromolecules.

Furthermore, MD simulations can be used to investigate the aggregation behavior of this compound at higher concentrations. These simulations can predict whether the molecules tend to self-associate and the nature of the intermolecular forces driving this aggregation, which could be relevant for its formulation and delivery.

Computational Prediction of Spectroscopic Parameters and Validation with Experimental Data for this compound

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental spectra for validation of the computational model and interpretation of the experimental data.

For Nuclear Magnetic Resonance (NMR) spectroscopy, chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These predicted shifts, when compared to experimental values for similar structures like β-alanine derivatives, can help in the assignment of peaks in the experimental spectrum. spectrabase.comresearchgate.net

Vibrational frequencies from Infrared (IR) spectroscopy can also be computed. The calculated frequencies correspond to the vibrational modes of the molecule, such as the stretching and bending of bonds. For this compound, characteristic peaks would be expected for the N-H, C=O (amide and ester), and C-N bonds. Comparing the computed spectrum with an experimental one can confirm the functional groups present and provide information about the molecule's conformation.

Table 2: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data

| Spectroscopic Parameter | Calculated Value | Experimental Value (Analogous Compound) |

|---|---|---|

| ¹H NMR Shift (ppm, -CH₂-C=O) | 2.55 | 2.52 |

| ¹³C NMR Shift (ppm, C=O ester) | 173.2 | 174.3 |

Note: The calculated values are illustrative. Experimental values are based on analogous compounds like methyl 3-(methylamino)propanoate and N-acetyl-beta-alanine. nih.gov

Elucidation of Reaction Mechanisms and Transition States for Transformations Involving this compound

Computational methods are invaluable for studying the mechanisms of chemical reactions. By mapping the reaction pathway from reactants to products, it is possible to identify transition states and calculate activation energies. This information provides a detailed understanding of the reaction kinetics and thermodynamics.

For this compound, potential reactions for investigation could include its hydrolysis, both under acidic and basic conditions, or its reaction with other molecules. For instance, the terminal amino group could react with an electrophile. Computational studies could model the step-by-step process of such a reaction, identifying the intermediates and the energy barriers for each step. This would be particularly useful in understanding its stability and potential metabolic pathways. DFT calculations are often used to locate the transition state structures and compute the energy profile of the reaction. uni-muenchen.de

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| β-alanine |

| Methyl 3-(methylamino)propanoate |

Emerging Research Frontiers and Potential Applications of Methyl 3 3 Aminopropanamido Propanoate in Advanced Chemistry

Design and Synthesis of Advanced Materials Utilizing Methyl 3-(3-aminopropanamido)propanoate Scaffolds

The unique molecular structure of this compound, which resembles a protected dipeptide, makes it a promising building block for a variety of advanced materials. Its capacity for hydrogen bonding, coupled with reactive terminal groups, allows for its theoretical integration into supramolecular assemblies, responsive materials, and functionalized surfaces.

Supramolecular Assemblies: The presence of both a hydrogen bond donor (N-H in the amide and amine) and multiple acceptors (C=O in the amide and ester) provides the necessary functionalities for self-assembly. Analogous to dipeptides, molecules of this compound could potentially organize into higher-order structures such as nanofibers, ribbons, and hydrogels through intermolecular hydrogen bonding. researchgate.netnih.govengconfintl.org These assemblies could create three-dimensional networks capable of immobilizing solvents, forming stimuli-responsive gels. mdpi.com Short peptides are often used as simplified models to study the molecular mechanisms of self-assembly that lead to such structures. nih.gov

Responsive Materials: Materials that change their properties in response to external stimuli are at the forefront of materials science. The amine and amide groups within the molecule offer potential pH-responsiveness. In acidic conditions, the primary amine would be protonated, introducing electrostatic repulsion that could disassemble a supramolecular structure, leading to a gel-sol transition. Conversely, in basic conditions, deprotonation could trigger assembly. Amide-based functional hydrogels have been shown to exhibit this type of behavior. mdpi.com

Functionalized Surfaces: The primary amine group is a versatile chemical handle for covalently grafting the molecule onto various substrates. mdpi.com Surfaces such as silica, metal oxides, and polymers can be functionalized to introduce new properties. acs.orgresearchgate.net Grafting this compound could be used to alter surface wettability, improve biocompatibility, or create a platform for the subsequent attachment of other molecules. Techniques for creating amine-functionalized surfaces are well-established and can lead to materials with site-isolated behavior. acs.orgnih.gov

Investigation of this compound as a Component in Heterogeneous and Homogeneous Catalytic Systems

The bifunctional nature of this compound, possessing both a Lewis basic amine and a hydrogen-bonding amide group, suggests its potential utility as a ligand or catalyst component.

Homogeneous Catalysis: In homogeneous systems, the molecule could serve as a bifunctional ligand for a metal center. Research has shown that ligands incorporating both amine and amide functionalities can engage in cooperative catalysis. chinesechemsoc.orgnsf.gov The amine can coordinate to the metal, while the nearby amide group can stabilize transition states or activate a substrate through hydrogen bonding. chinesechemsoc.orgrsc.org This secondary coordination sphere interaction can significantly enhance reaction rates and selectivity. For example, in gold-catalyzed reactions, amide-based ligands have been shown to accelerate nucleophilic additions. chinesechemsoc.orgnsf.gov

Heterogeneous Catalysis: For heterogeneous applications, the molecule could be immobilized on a solid support, such as silica or alumina. The primary amine allows for straightforward grafting, creating a functionalized solid where the amine and amide groups are accessible as catalytic sites. These sites could be used in base-catalyzed reactions or as anchoring points for metal nanoparticles, creating a well-defined, recyclable catalyst.

Role of this compound in Surface Chemistry, Coating Technologies, and Adhesion Science

The combination of a flexible aliphatic backbone, polar functional groups, and a reactive amine makes this compound an interesting candidate for modifying and creating functional coatings.

Surface Chemistry and Coating Technologies: Amine-rich coatings are widely used to enhance the surface properties of biomaterials, often promoting cell adhesion and proliferation while potentially reducing microbial colonization. mdpi.com The incorporation of amides into coating formulations can significantly improve performance characteristics such as adhesion, flexibility, and resistance to chemicals and UV radiation. diplomatacomercial.com A coating incorporating this compound could leverage both functionalities. The amine group provides a strong point of covalent attachment to a substrate, while the amide group can form robust hydrogen-bonding networks within the coating matrix, enhancing its mechanical durability. paint.org

Adhesion Science: The molecule has the ideal characteristics of an adhesion promoter or coupling agent, bridging the interface between an inorganic substrate and an organic polymer matrix. The amine group can form strong bonds with metal or metal oxide surfaces, while the rest of the molecule can entangle with or react into a polymer overcoat (e.g., an epoxy or polyurethane system). The amide group can further improve interfacial adhesion through strong polar interactions and hydrogen bonding with polymers like polyamides. mdpi.com

| Substrate | Functionalization Principle | Potential Property Change | Anticipated Application |

|---|---|---|---|

| Silicon Wafer/Glass | Covalent grafting via primary amine | Increased hydrophilicity; platform for biosensor attachment | Biomedical diagnostics, Microelectronics |

| Titanium Alloy | Enhanced surface energy and amine group reactivity | Improved cell adhesion and proliferation | Medical implants |

| Polymer Film (e.g., PET) | Plasma deposition or chemical grafting of amine/amide layer | Improved printability, enhanced barrier properties | Food packaging, Flexible electronics |

| Stainless Steel | Use as a primer or coupling agent | Increased adhesion strength to polyamide overcoats | Lightweight automotive components |

Exploration of Green Synthesis Routes and Sustainable Chemistry Principles for this compound Production and Degradation

Modern chemical synthesis increasingly emphasizes sustainability, focusing on minimizing waste, avoiding hazardous reagents, and utilizing renewable resources. The production of this compound is amenable to several green chemistry approaches.

Green Synthesis Routes: The formation of the central amide bond is a key step in the synthesis. Traditional methods often rely on coupling reagents that generate significant stoichiometric waste. A greener alternative is the use of enzymatic catalysis. nih.gov Enzymes such as lipases or proteases can catalyze the formation of amide bonds from amines and esters or carboxylic acids in aqueous or organic media under mild conditions, often with high specificity and efficiency. researchgate.netresearchgate.net A potential enzymatic route could involve the reaction of a β-alanine derivative with methyl 3-aminopropanoate, catalyzed by an appropriate amidase. frontiersin.org This chemoenzymatic approach avoids harsh conditions and toxic reagents. nih.gov

| Parameter | Traditional Chemical Synthesis | Potential Green Enzymatic Synthesis |

|---|---|---|

| Amide Formation Reagents | Carbodiimides (e.g., DCC, EDC), HOBt | Enzyme (e.g., Lipase (B570770), Protease) |

| Solvents | Anhydrous chlorinated solvents (e.g., DCM) | Aqueous buffer, green solvents (e.g., 2-MeTHF, CPME) |

| Temperature | 0°C to room temperature | 30-60°C |

| Byproducts | Urea (B33335) derivatives, stoichiometric salts | Water |

| Environmental Impact | High E-Factor (waste/product ratio) | Low E-Factor, biodegradable catalyst |

Sustainable Degradation: From an environmental perspective, the structure of this compound suggests it is likely biodegradable. The ester and amide bonds are susceptible to enzymatic hydrolysis by common microbial esterases and amidases, breaking the molecule down into smaller, readily metabolizable components: methanol (B129727), 3-aminopropanoic acid (β-alanine), and 3-aminopropanamine. This contrasts favorably with many persistent organic pollutants.

Future Directions in the Chemical Derivatization and Functionalization of this compound for Novel Chemical Applications

The three distinct functional groups of the molecule offer numerous opportunities for chemical modification to create a library of novel derivatives with tailored properties.

Derivatization of the Primary Amine: The primary amine is the most reactive site for derivatization. It can undergo a wide range of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to introduce new functional groups. researchgate.net

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones to form Schiff bases, which can be reduced to stable secondary amines.

Conjugation: Attachment of fluorophores, polymers, or bioactive molecules using appropriate coupling chemistry. nih.govrsc.org

Modification of the Secondary Amide: While amide bonds are notoriously stable, recent advances in organic synthesis have enabled their selective modification. nih.govacs.org It may be possible to perform late-stage functionalization at the amide nitrogen or even engage in reactions like transamidation to replace one part of the molecular backbone. researchgate.netemorychem.science Such modifications, though challenging, could dramatically alter the molecule's conformation and properties.

Functionalization of the Methyl Ester: The ester group provides another site for modification.

Hydrolysis: Saponification under basic conditions would yield the corresponding carboxylate, transforming the molecule into a zwitterionic or anionic species, which could be used in pH-responsive systems or as a different type of ligand.

Transesterification: Reaction with other alcohols under acidic or basic catalysis would allow for the introduction of longer or more complex alkyl chains, tuning the molecule's solubility and steric profile.

Environmental Chemistry Aspects: Study of Degradation Pathways and Byproducts of this compound in Chemical Waste Streams

The primary abiotic degradation pathway in aqueous waste streams would be hydrolysis. nih.gov The ester linkage is generally more susceptible to hydrolysis than the amide bond.

Ester Hydrolysis: Under either acidic or basic conditions, the methyl ester would hydrolyze to yield methanol and 3-(3-aminopropanamido)propanoic acid.

Amide Hydrolysis: Under more forcing acidic or basic conditions, the amide bond would subsequently cleave, resulting in 3-aminopropanoic acid (β-alanine) and 3-aminopropanamine.

The ultimate degradation products are small, simple molecules. Methanol is readily biodegradable. β-Alanine is a naturally occurring amino acid. 3-Aminopropanamine is also expected to be biodegradable. Therefore, the molecule is not expected to persist in the environment or bioaccumulate. The primary environmental concern would be related to the pH of the waste stream, which dictates the rate of hydrolysis.

| Compound | Formation Pathway | Known Environmental Profile |

|---|---|---|

| Methanol | Ester Hydrolysis | Readily biodegradable, low toxicity |

| 3-(3-aminopropanamido)propanoic acid | Ester Hydrolysis | Expected to be biodegradable (amide hydrolysis) |

| 3-Aminopropanoic acid (β-Alanine) | Amide Hydrolysis | Naturally occurring amino acid, readily biodegradable |

| 3-Aminopropanamine | Amide Hydrolysis | Simple amine, expected to be biodegradable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.